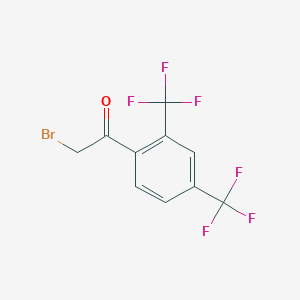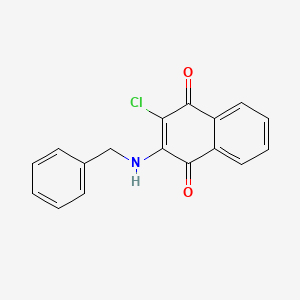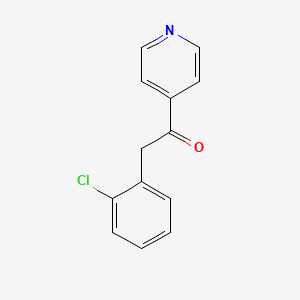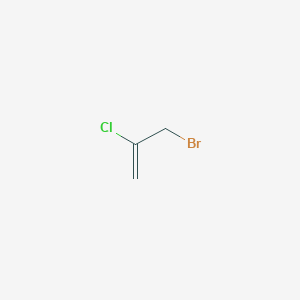![molecular formula C17H25NO5 B3031609 Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt CAS No. 55635-13-7](/img/structure/B3031609.png)
Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt” is a chemical compound with the molecular formula C17H25NO5 . It has an average mass of 323.384 Da and a monoisotopic mass of 323.173279 Da . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:CCCC(=C1C(=O)CC(C(C1=O)C(=O)OC)(C)C)NOCC=C . This representation includes information about the connectivity of atoms and the presence of double bonds, rings, and other features. Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm^3, a boiling point of 402.0±55.0 °C at 760 mmHg, and a flash point of 196.9±31.5 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds . Its LogP value is 3.45, indicating its relative lipophilicity .Scientific Research Applications
Analytical Method Development
- Gomyo, Kobayashi, and Soeda (1991) developed an analytical method to determine the content of methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt (a herbicide) and its degradation products in groundwater. This method uses gas chromatography-mass spectrometry (GC-MS) and is significant for environmental monitoring (Gomyo, Kobayashi, & Soeda, 1991).
Synthetic Chemistry Research
- Katritzky et al. (2005) explored synthetic routes towards tetrazolium and triazolium dinitromethylides, contributing to the field of heterocyclic chemistry. The research includes the synthesis of similar compounds, highlighting the compound's relevance in advancing synthetic methodologies (Katritzky et al., 2005).
Asymmetric Synthesis Studies
- Howard, Stephenson, and Taylor (1988) discussed the use of 6-methoxycyclohexadienyliron complexes for asymmetric synthesis, indicating the broader application of similar cyclic compounds in developing stereochemically complex molecules (Howard, Stephenson, & Taylor, 1988).
Herbicide Development and Environmental Impact
- Ishikawa, Iwataki, and Sawaki (1985) reported on the development of alloxydim-sodium as a herbicide. This study highlights the agricultural and environmental relevance of similar compounds in weed control and crop management (Ishikawa, Iwataki, & Sawaki, 1985).
Water Analysis Techniques
- Marek, Koskinen, and Bresnahan (2000) developed a method for analyzing cyclohexanedione oxime herbicides, including methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, in water. This research is vital for environmental safety and monitoring of water contamination (Marek, Koskinen, & Bresnahan, 2000).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt involves the reaction of 2,2-dimethyl-4,6-dioxocyclohexanecarboxylic acid with allylamine to form the corresponding amide. The amide is then reacted with sodium hydride and methyl chloroformate to form the methyl ester. The resulting methyl ester is then reacted with 1-[(allyloxy)imino]butylamine to form the final product, which is the sodium salt of Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate.", "Starting Materials": [ "2,2-dimethyl-4,6-dioxocyclohexanecarboxylic acid", "allylamine", "sodium hydride", "methyl chloroformate", "1-[(allyloxy)imino]butylamine" ], "Reaction": [ "2,2-dimethyl-4,6-dioxocyclohexanecarboxylic acid is reacted with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.", "The resulting amide is then reacted with sodium hydride and methyl chloroformate to form the methyl ester.", "The methyl ester is then reacted with 1-[(allyloxy)imino]butylamine in the presence of a base such as sodium hydroxide to form the final product, which is the sodium salt of Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate." ] } | |
CAS RN |
55635-13-7 |
Product Name |
Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt |
Molecular Formula |
C17H25NO5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-4,6-dioxo-5-(N-prop-2-enoxy-C-propylcarbonimidoyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H25NO5/c1-6-8-11(18-23-9-7-2)13-12(19)10-17(3,4)14(15(13)20)16(21)22-5/h7,13-14H,2,6,8-10H2,1,3-5H3 |
InChI Key |
MSNWHIVXIUIVPC-UHFFFAOYSA-N |
SMILES |
CCCC(=NOCC=C)C1C(=O)CC(C(C1=O)C(=O)OC)(C)C |
Canonical SMILES |
CCCC(=NOCC=C)C1C(=O)CC(C(C1=O)C(=O)OC)(C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol](/img/structure/B3031526.png)



![N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3031533.png)

![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)




![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B3031545.png)

